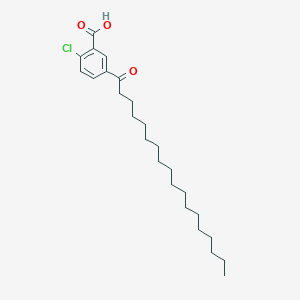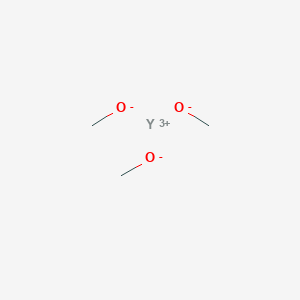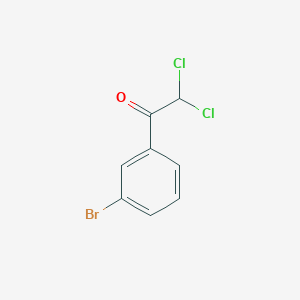![molecular formula C8H16O3Si B14347222 Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate CAS No. 90288-79-2](/img/structure/B14347222.png)
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a trimethylsilyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Contains dichloro substituents instead of the trimethylsilyl group.
Cyclopropane, trimethyl(2-methyl-1-propenylidene)-: Features a different substitution pattern on the cyclopropane ring.
Uniqueness: Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
90288-79-2 |
|---|---|
Molekularformel |
C8H16O3Si |
Molekulargewicht |
188.30 g/mol |
IUPAC-Name |
methyl 2-trimethylsilyloxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H16O3Si/c1-10-8(9)6-5-7(6)11-12(2,3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
MENXOHLQSSRCTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)


![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
